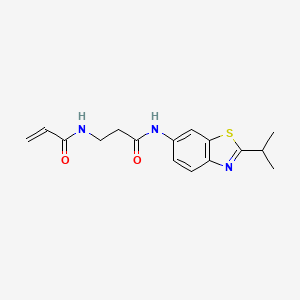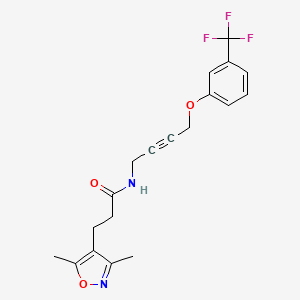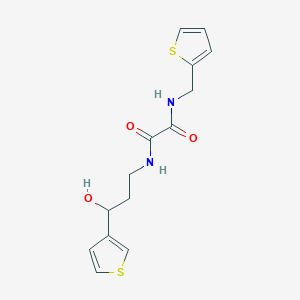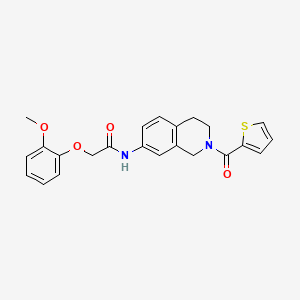
N-(2-Propan-2-yl-1,3-benzothiazol-6-yl)-3-(prop-2-enoylamino)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Propan-2-yl-1,3-benzothiazol-6-yl)-3-(prop-2-enoylamino)propanamide, also known as BPTP, is a chemical compound that has gained interest in scientific research due to its potential applications in the field of pharmacology. BPTP is a small molecule inhibitor that targets the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism. In
科学的研究の応用
N-(2-Propan-2-yl-1,3-benzothiazol-6-yl)-3-(prop-2-enoylamino)propanamide has been extensively studied for its potential applications in the treatment of type 2 diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose metabolism in animal models. N-(2-Propan-2-yl-1,3-benzothiazol-6-yl)-3-(prop-2-enoylamino)propanamide has also been investigated for its potential anti-cancer properties, as PTP1B is overexpressed in many cancer cells and contributes to their survival and proliferation.
作用機序
N-(2-Propan-2-yl-1,3-benzothiazol-6-yl)-3-(prop-2-enoylamino)propanamide acts as a competitive inhibitor of PTP1B, binding to the active site of the enzyme and preventing it from dephosphorylating its substrates. This results in increased insulin signaling and glucose uptake in cells, leading to improved glucose metabolism. N-(2-Propan-2-yl-1,3-benzothiazol-6-yl)-3-(prop-2-enoylamino)propanamide has also been shown to inhibit the growth and survival of cancer cells by disrupting PTP1B-mediated signaling pathways.
Biochemical and Physiological Effects
In animal studies, N-(2-Propan-2-yl-1,3-benzothiazol-6-yl)-3-(prop-2-enoylamino)propanamide has been shown to improve glucose tolerance and insulin sensitivity, leading to lower blood glucose levels and improved glucose metabolism. N-(2-Propan-2-yl-1,3-benzothiazol-6-yl)-3-(prop-2-enoylamino)propanamide has also been shown to reduce body weight and improve lipid metabolism in obese mice. In cancer cells, N-(2-Propan-2-yl-1,3-benzothiazol-6-yl)-3-(prop-2-enoylamino)propanamide has been shown to inhibit cell growth and induce apoptosis, leading to reduced tumor growth in animal models.
実験室実験の利点と制限
N-(2-Propan-2-yl-1,3-benzothiazol-6-yl)-3-(prop-2-enoylamino)propanamide is a small molecule inhibitor that can be easily synthesized and used in vitro and in vivo experiments. Its specificity for PTP1B makes it a useful tool for studying the role of this enzyme in various biological processes. However, the use of N-(2-Propan-2-yl-1,3-benzothiazol-6-yl)-3-(prop-2-enoylamino)propanamide in animal studies is limited by its poor solubility and bioavailability, which may require the use of specialized delivery methods.
将来の方向性
Future research on N-(2-Propan-2-yl-1,3-benzothiazol-6-yl)-3-(prop-2-enoylamino)propanamide could focus on improving its solubility and bioavailability for use in animal studies. The development of more potent and selective inhibitors of PTP1B could also be explored for their potential therapeutic applications in the treatment of type 2 diabetes and cancer. Additionally, the role of PTP1B in other biological processes, such as immune function and neurodegenerative diseases, could be further investigated using N-(2-Propan-2-yl-1,3-benzothiazol-6-yl)-3-(prop-2-enoylamino)propanamide as a tool.
合成法
The synthesis of N-(2-Propan-2-yl-1,3-benzothiazol-6-yl)-3-(prop-2-enoylamino)propanamide involves a series of chemical reactions starting from commercially available starting materials. The method involves the condensation of 2-aminothiophenol with 2-bromoacetophenone to form 2-(2-bromoacetophenylthio)aniline. This intermediate is then reacted with isobutyraldehyde to form the corresponding imine, which is reduced to the amine using sodium borohydride. The resulting amine is then coupled with 3-(prop-2-enoylamino)propanoic acid to form N-(2-Propan-2-yl-1,3-benzothiazol-6-yl)-3-(prop-2-enoylamino)propanamide.
特性
IUPAC Name |
N-(2-propan-2-yl-1,3-benzothiazol-6-yl)-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-4-14(20)17-8-7-15(21)18-11-5-6-12-13(9-11)22-16(19-12)10(2)3/h4-6,9-10H,1,7-8H2,2-3H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNUEWOEWKHOTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(S1)C=C(C=C2)NC(=O)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2483036.png)
![N-cyclohexyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2483037.png)
![N-(2-(dimethylamino)ethyl)-2-(benzo[d]isoxazol-3-yl)-4-methylthiazole-5-carboxamide](/img/structure/B2483038.png)
![[1-(Pentan-3-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2483039.png)
![2-Bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2483040.png)



![2-[(2,2,6,6-Tetramethyl-piperidin-4-ylamino)-methyl]-phenol](/img/structure/B2483048.png)
![N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycine](/img/structure/B2483049.png)
![1-(4-Methoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2483054.png)

